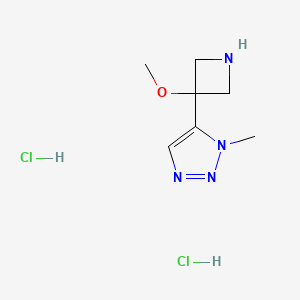
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methoxyazetidin-3-yl)-1-methyl-1H-1,2,3-triazole dihydrochloride is a chemical compound with the CAS Number: 2094488-45-4 . It has a molecular weight of 240.13 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H13N3O.2ClH/c1-11-7 (3-4-10-11)8 (12-2)5-9-6-8;;/h3-4,9H,5-6H2,1-2H3;2*1H . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.13 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Triazole derivatives, such as those synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, have been explored for their antimicrobial properties. Some synthesized compounds have shown good to moderate activities against test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Cholinesterase Inhibitors for Alzheimer's Disease
Tacrine-1,2,3-triazole hybrids have been synthesized and evaluated as potent dual cholinesterase inhibitors, showcasing good in vitro inhibitory activities toward both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests their utility in Alzheimer's disease treatment, with certain derivatives demonstrating significant potential in improving memory impairment (Najafi et al., 2017).
Cancer Research
Studies have focused on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, involving molecular docking to explore their potential as epidermal growth factor receptor (EGFR) inhibitors. These compounds have shown promise in anti-cancer activity, with particular efficacy in binding affinity and inhibitory action against cancer cell lines, suggesting a role in targeted cancer therapies (Karayel, 2021).
Synthesis of Heterocyclic Compounds
Research has also been conducted on the synthesis of imidazole derivatives containing the β-lactam ring, which has implications for pharmaceutical chemistry and drug design. These studies contribute to the understanding of the chemical synthesis and potential therapeutic applications of novel heterocyclic compounds (Askar, Ali, & Al-Mouamin, 2016).
Lipase and α-Glucosidase Inhibition
Triazole derivatives have been investigated for their inhibitory activity against lipase and α-glucosidase, enzymes involved in metabolic disorders. Some novel heterocyclic compounds derived from specific triazole precursors have shown significant activity, indicating potential applications in treating conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-(3-methoxyazetidin-3-yl)-1-methyltriazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-11-6(3-9-10-11)7(12-2)4-8-5-7;;/h3,8H,4-5H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYCKADWDARIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C2(CNC2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

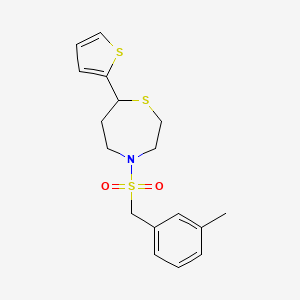
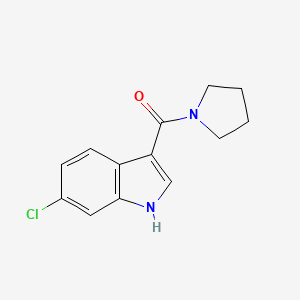
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2577003.png)
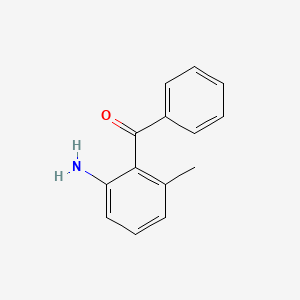
![3,3-Dimethyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine-2-carbonitrile](/img/structure/B2577005.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3,4,5-trimethoxybenzoate](/img/structure/B2577008.png)
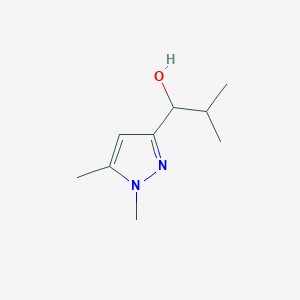

![N-[(2-Propan-2-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2577012.png)
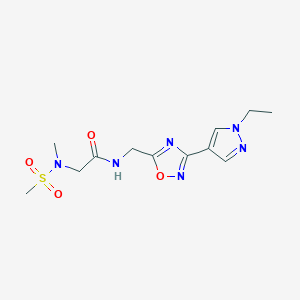
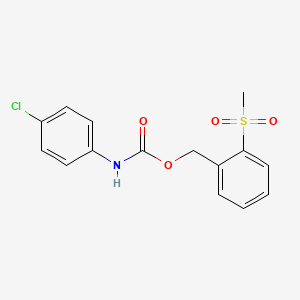

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2577019.png)
![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2577020.png)